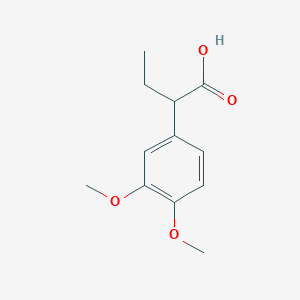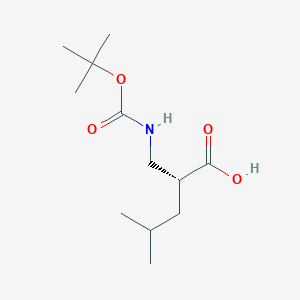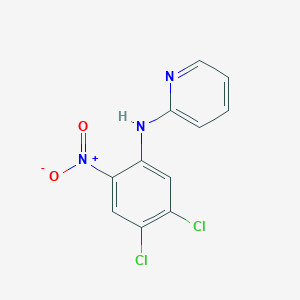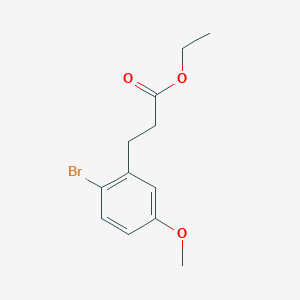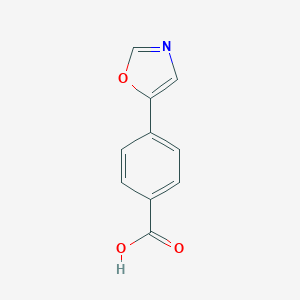![molecular formula C17H21BO2 B177416 (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid CAS No. 121554-18-5](/img/structure/B177416.png)
(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid
Descripción general
Descripción
“(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” can be achieved through the Suzuki-Miyaura coupling, a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is represented by the Inchi Code: 1S/C17H21BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13,19-20H,2-5H2,1H3 . The molecular weight is 268.16 .
Chemical Reactions Analysis
The Suzuki-Miyaura coupling is a key reaction involving “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid”. This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
Physical And Chemical Properties Analysis
“(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .
Aplicaciones Científicas De Investigación
Dynamic Click Chemistry and Reversible Conjugation
Boronic acids are central to dynamic click chemistry, a field that focuses on reversible reactions for various applications. Among these, BA-mediated cis-diol conjugation stands out. Researchers have extensively studied this reaction, which involves the reversible formation of boronate esters with cis-diols (such as sugars). The understanding of boronic acid properties and biocompatibility has led to novel chemistries. These reversible click reactions find applications in:
Fluorescent Sensors
Boronic acids exhibit unique binding properties with diols, making them excellent candidates for sensing applications. For instance:
- Fluorescent Sensors : Researchers have developed fluorescent sensors by combining boronic acid with molecules like pyrene. These sensors can detect catechol and its amino derivatives (such as dopamine) with high sensitivity .
C–C and C–Heteroatom Bond Formation
Boronic acids serve as versatile building blocks in organic synthesis. Their reversible coordination profiles allow precise control over molecular structures. Key applications include:
- C–Heteroatom Bond Formation : They facilitate the construction of heterocyclic compounds, essential in drug discovery and materials science .
Borinic Acid Derivatives
While not directly related to (4’-Pentyl-[1,1’-biphenyl]-4-yl)boronic acid, it’s worth mentioning that borinic acid derivatives are gaining attention. These compounds exhibit unique reactivity and can be useful in synthetic chemistry. For example:
- Optimal Conditions : Researchers have optimized conditions for boronic acid reactions, allowing efficient bond formation with various substrates .
Materials Science
Boronic acids contribute to the development of functional materials:
Mecanismo De Acción
Target of Action
Boronic acids, including phenylboronic acid, are known to be mild lewis acids . They can interact with various biological targets, particularly proteins with Lewis base side chains.
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, sugars, and other biological molecules . This interaction can alter the function of the target molecule, leading to various downstream effects.
Biochemical Pathways
Boronic acids are often used in organic synthesis, particularly in the suzuki-miyaura coupling reaction . This reaction is used to create carbon-carbon bonds, producing conjugated systems of alkenes, styrenes, or biaryl compounds .
Result of Action
The ability of boronic acids to form reversible covalent bonds can lead to various biological effects, depending on the specific targets and biochemical pathways involved .
Action Environment
The action, efficacy, and stability of (4’-Pentyl-[1,1’-biphenyl]-4-yl)boronic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the boronic acid. For example, the reactivity of boronic acids can be influenced by the pH of the environment, as they can form boronate esters under alkaline conditions .
Safety and Hazards
“(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water in case of contact with eyes (P305+P351+P338) .
Direcciones Futuras
As a key reagent in the Suzuki-Miyaura coupling, “(4’-Pentyl[1,1’-biphenyl]-4-yl)boronic acid” has significant potential for future research and applications in the field of organic synthesis. Its use in the formation of carbon-carbon bonds makes it a valuable tool in the creation of complex organic compounds .
Propiedades
IUPAC Name |
[4-(4-pentylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13,19-20H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZCEXCQSFQDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572952 | |
| Record name | (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121554-18-5 | |
| Record name | (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Pentyl-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


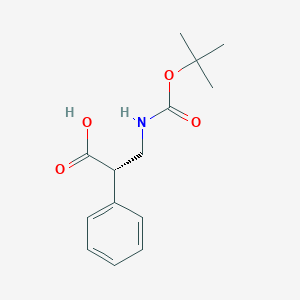
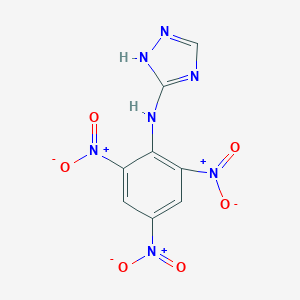
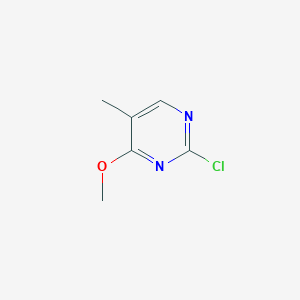
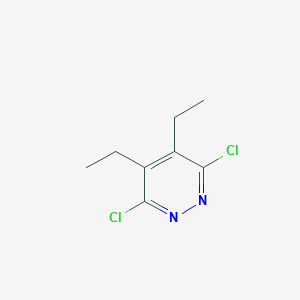
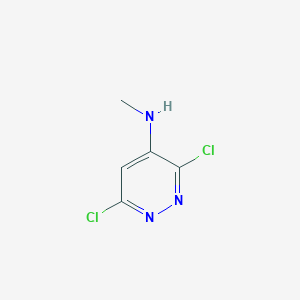
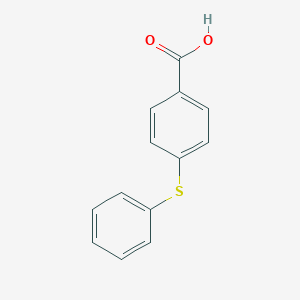
![Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one](/img/structure/B177350.png)
